molecular formula C7H7BrN2O3 B2354104 3-Bromo-2-methoxy-4-methyl-5-nitropyridine CAS No. 1254163-76-2

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

Cat. No.: B2354104
CAS No.: 1254163-76-2
M. Wt: 247.048
InChI Key: FWOJMZCYPGNGGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The compound is classified as a hazard under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine typically involves a multi-step process starting from 2-chloro-4-methyl-3-nitropyridine. The first step involves the methoxylation of 2-chloro-4-methyl-3-nitropyridine to form 2-methoxy-4-methyl-3-nitropyridine. This reaction is carried out by adding a methanol solution of 2-chloro-4-methyl-3-nitropyridine to a stirred and cooled solution of sodium methoxide in methanol. The mixture is then heated under reflux for several hours .

The second step involves the bromination of 2-methoxy-4-methyl-3-nitropyridine to form this compound. This reaction is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture at 80°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Reduction Reactions: Products include 3-amino-2-methoxy-4-methyl-5-nitropyridine.

    Oxidation Reactions: Products include this compound-4-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxy-3-nitropyridine: Similar in structure but lacks the methyl group.

    5-Bromo-2-methyl-3-nitropyridine: Similar in structure but lacks the methoxy group.

    2-Methoxy-3-nitro-4-methylpyridine: Similar in structure but lacks the bromine atom

Uniqueness

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is unique due to the presence of all four functional groups (bromine, methoxy, methyl, and nitro) on the pyridine ring. This combination of functional groups provides the compound with unique chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methoxy-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOJMZCYPGNGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-Bromo-2-chloro-4-methyl-5-nitro-pyridine (5.00 g, 19.9 mmol) in anyhdrous Methanol was added a 25% methanolic NaOMe solution (10.7 mL, 2.5 eq). The reaction was stirred at room temperature for 24 hr. The solvent was removed under reduced pressure giving a solid. Water (100 mL) was added to the flask and the flask sonicated for 5 minutes. The precipitate was filtered and washed with water (50 mL) giving a beige powder. The aqueous mother liquor was extracted with EtOAc (1×), the organic washed with brine, and dried. The two solids were combined giving 3-Bromo-2-methoxy-4-methyl-5-nitro-pyridine (2.75 g, 10.6 mmol, 53%). 1H NMR (400 MHz, CDCl3) δ 8.75 (s, 1H), 4.12 (s, 3H), 2.72 (s, 3H).
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10.7 mL
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100 mL
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